Product packaging for 2-(1-Aminobutyl)-4-bromophenol(Cat. No.:)

2-(1-Aminobutyl)-4-bromophenol

Cat. No.: B13317242
M. Wt: 244.13 g/mol
InChI Key: MYDMBOYMZQNKKU-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-4-bromophenol (CAS 1337462-06-2) is an organic compound with the molecular formula C 10 H 14 BrNO and a molecular weight of 244.13 g/mol . As a brominated phenolic compound featuring an aminobutyl side chain, it serves as a valuable synthetic intermediate in organic chemistry and drug discovery research . The bromine atom on the aromatic ring makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for constructing complex biaryl structures . Meanwhile, the 1-aminobutyl group is a significant structural motif often explored for its potential to enhance interactions with biological targets, as chiral amino-alcohol derivatives are present in numerous pharmacologically active molecules . This combination of features makes this compound a compound of interest for researchers developing new chemical entities and exploring structure-activity relationships. Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrNO B13317242 2-(1-Aminobutyl)-4-bromophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(1-aminobutyl)-4-bromophenol

InChI

InChI=1S/C10H14BrNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3

InChI Key

MYDMBOYMZQNKKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)O)N

Origin of Product

United States

Spectroscopic and Structural Elucidation of 2 1 Aminobutyl 4 Bromophenol

Nuclear Magnetic Resonance Spectroscopy for Structural Assignmentrsc.orgacs.orglibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)rsc.orgacs.org

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 2-(1-Aminobutyl)-4-bromophenol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the aminobutyl side chain, and the labile protons of the hydroxyl and amino groups.

The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns (multiplicity) are dictated by their position relative to the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The proton on the chiral carbon of the butyl chain (the benzylic proton) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the amine protons. The butyl chain itself would present a series of multiplets for the methylene groups and a characteristic triplet for the terminal methyl group. The protons of the phenolic hydroxyl (OH) and the primary amine (NH₂) groups are often observed as broad singlets and can be confirmed by their exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H 6.8 - 7.5 Multiplet (m) 3H
Phenolic-OH 4.5 - 8.0 Broad Singlet (br s) 1H
-CH(NH₂) 3.8 - 4.2 Triplet (t) or Multiplet (m) 1H
-NH₂ 1.5 - 3.0 Broad Singlet (br s) 2H
-CH₂-CH₂-CH₃ 1.2 - 1.8 Multiplet (m) 4H

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)acs.orgucl.ac.uk

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to each unique carbon atom.

The six carbons of the phenyl ring would resonate in the aromatic region (typically 110-160 ppm). The chemical shifts would be influenced by the attached substituents; the carbon bearing the hydroxyl group (C-O) would be downfield, as would the carbon attached to the aminobutyl chain, while the carbon bonded to the bromine atom (C-Br) would have its shift influenced by the heavy atom effect. The four aliphatic carbons of the butyl side chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O 150 - 158
Aromatic C-C(N) 125 - 135
Aromatic C-Br 110 - 118
Aromatic C-H 115 - 130
-CH(NH₂) 50 - 60
-CH₂- 25 - 40
-CH₂- 18 - 25

Two-Dimensional NMR Techniques for Connectivity and Proximityipb.ptlibretexts.orguzh.ch

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org It would confirm the sequence of protons in the butyl chain (-CH-CH₂-CH₂-CH₃) and identify which aromatic protons are adjacent to one another. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (two or three bonds). ipb.pt It is crucial for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the benzylic proton of the butyl group and the aromatic carbons of the phenol (B47542) ring, confirming the point of attachment. ipb.pt

Mass Spectrometry for Molecular Mass and Fragmentation Analysislibretexts.orggatech.edulibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.org

For this compound, the mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). libretexts.org The molecular ion peaks would be expected at m/z 243 and 245.

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines. This would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion at m/z 200/202.

Benzylic Cleavage: Breakage of the bond between the first and second carbon of the butyl chain, leading to the formation of a resonance-stabilized benzylic cation.

Loss of Butyl Group: Cleavage of the bond between the phenyl ring and the aminobutyl side chain.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment
243/245 [M]⁺ (Molecular Ion)
200/202 [M - C₃H₇]⁺ (Alpha-cleavage)
186/188 [M - C₄H₉N + H]⁺ (Loss of butylamine)

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identificationpressbooks.pubsavemyexams.commasterorganicchemistry.com

Vibrational and electronic spectroscopy techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching of the phenolic group. masterorganicchemistry.com The N-H stretching vibrations of the primary amine would appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. semanticscholar.org Other significant peaks include C-H stretching for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), C=C stretching of the aromatic ring (1450–1600 cm⁻¹), and a C-O stretching band around 1200 cm⁻¹. pressbooks.pubspectroscopyonline.com The C-Br bond would show an absorption in the fingerprint region, typically between 500-800 cm⁻¹. savemyexams.com

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Bond Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Phenol 3200 - 3600 (broad)
N-H Stretch Primary Amine 3300 - 3500 (medium)
Aromatic C-H Stretch Arene 3010 - 3100
Aliphatic C-H Stretch Alkane 2850 - 2960
C=C Stretch Arene 1450 - 1600
C-O Stretch Phenol 1180 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within a molecule. Substituted phenols typically display characteristic absorption bands in the UV region. For this compound, absorptions are expected around 270-280 nm, corresponding to the π → π* transitions of the substituted benzene ring. pressbooks.pubresearchgate.netfishersci.ca The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution.

X-ray Crystallography for Determination of Solid-State Structure and Absolute Configurationwikipedia.orgnih.gov

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and build an atomic model. wikipedia.org

This method would provide definitive data on bond lengths, bond angles, and torsional angles within the this compound molecule. It would reveal the conformation of the butyl side chain relative to the plane of the phenol ring and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that stabilize the crystal lattice. smolecule.comvulcanchem.com

Since the molecule contains a chiral center at the first carbon of the butyl chain, X-ray crystallography performed on a crystal of a single enantiomer can determine its absolute configuration (whether it is the R or S isomer) without ambiguity. smolecule.com

Reactivity and Chemical Transformations of 2 1 Aminobutyl 4 Bromophenol

Reactivity of the Primary Amine Functional Group

The primary amine group attached to the butyl chain is a key center of reactivity in 2-(1-Aminobutyl)-4-bromophenol, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amine group both nucleophilic and basic, enabling it to engage in a variety of chemical reactions.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilic character, allowing it to readily attack electrophilic centers. This property is the basis for numerous derivatization reactions, such as alkylation and acylation.

Alkylation of the primary amine can be achieved by reaction with alkyl halides. However, direct alkylation often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. A more controlled approach for the selective mono-N-alkylation of aminophenols involves a two-step process. First, the aminophenol is condensed with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). The resulting imine can then be reduced, for example with sodium borohydride, to yield the N-alkylated aminophenol. researchgate.netumich.eduresearchgate.net

Acylation of the primary amine with acyl chlorides or acid anhydrides in the presence of a base proceeds readily to form stable amide derivatives. This reaction is often used to protect the amine group during other transformations on the molecule.

Sulfonylation, the reaction of the amine with a sulfonyl chloride in the presence of a base, yields a sulfonamide. This transformation is analogous to acylation and provides another route for derivatization and protection of the amine functionality.

A summary of representative derivatization reactions for aminophenols is presented in the table below.

ReagentReaction TypeProduct TypeReference(s)
Benzaldehyde, then NaBH₄Reductive AminationN-Benzylaminophenol researchgate.netumich.edu
Alkyl Halide (post-protection)AlkylationN-Alkylaminophenol umich.eduresearchgate.net
Acyl ChlorideAcylationN-Acylaminophenol (Amide) libretexts.org
Sulfonyl ChlorideSulfonylationN-Sulfonylaminophenol (Sulfonamide) rsc.orgrsc.org

Participation in Condensation Reactions

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones. This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. wikipedia.orglatech.edufiveable.me

The formation of Schiff bases from aminophenols is a widely utilized transformation in synthetic chemistry. researchgate.netresearchgate.net These imine products are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic manipulations. For instance, the imine bond can be reduced to a secondary amine, as mentioned in the context of selective alkylation.

The general scheme for the condensation reaction of an aminophenol with an aldehyde is as follows:

Where R represents the (1-(4-bromo-2-hydroxyphenyl))butyl group and R' is the substituent on the aldehyde.

Metal Coordination Chemistry via the Amine Moiety

The nitrogen atom of the primary amine, with its lone pair of electrons, can act as a Lewis base and coordinate to metal ions, forming metal complexes. While the primary amine itself can be a ligand, it is more common for aminophenol-derived ligands to first be converted into Schiff bases. These Schiff base ligands, often containing additional donor atoms from the phenolic hydroxyl group and the imine nitrogen, are excellent chelating agents for a variety of transition metals. researchgate.netrsc.orgiarjset.com

The coordination of aminophenol-based ligands to metal ions such as copper(II), nickel(II), cobalt(II), and iron(III) has been extensively studied. humanjournals.comrsc.orgresearchgate.netiosrjournals.orgnih.gov The resulting metal complexes have applications in catalysis and materials science. The specific coordination geometry and the stability of the complex depend on the metal ion, the other ligands present, and the nature of the aminophenol ligand itself. For this compound, it is conceivable that it, or its Schiff base derivatives, could form stable complexes with various metal ions, with the amine nitrogen and the phenolic oxygen acting as donor atoms.

Reactivity of the Bromine Moiety on the Aromatic Ring

The bromine atom attached to the aromatic ring is another key site of reactivity, enabling a range of transformations that can modify the core structure of this compound.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and, to a lesser extent, the aminobutyl groups. Both the hydroxyl and amino groups are strong ortho-, para-directing groups. libretexts.orgbyjus.comchemistrysteps.comlibretexts.orggoogle.com In this molecule, the para position relative to the hydroxyl group is occupied by the bromine atom. Therefore, incoming electrophiles would be directed to the positions ortho to the hydroxyl group (positions 3 and 5). The position ortho to both the hydroxyl and aminobutyl groups (position 3) may be sterically hindered.

Common electrophilic aromatic substitution reactions include:

Halogenation: Further halogenation, for example with bromine in a non-polar solvent, would likely occur at one of the available ortho positions to the hydroxyl group. byjus.comambeed.com

Nitration: Treatment with nitric acid can introduce a nitro group onto the aromatic ring. The conditions would need to be carefully controlled to avoid oxidation of the phenol (B47542). byjus.commasterorganicchemistry.com

Sulfonylation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. patsnap.comchemicalbook.comgoogle.com

Friedel-Crafts Reactions: While the presence of the amino and hydroxyl groups can complicate Friedel-Crafts reactions due to their interaction with the Lewis acid catalyst, under specific conditions, alkylation or acylation of the aromatic ring may be possible. scribd.comijpcbs.comnih.govrsc.orgmdpi.com

The regiochemical outcome of these reactions would be influenced by the combined directing effects of the existing substituents and steric hindrance.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the formation of a biaryl compound by replacing the bromine atom with a new aryl or vinyl group.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction would introduce a vinyl group at the position of the bromine atom.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgresearchgate.netwikipedia.orglibretexts.orgmsu.edu This would result in the formation of an aryl alkyne.

The table below summarizes the expected outcomes of these cross-coupling reactions with this compound.

ReactionCoupling PartnerProduct Type
Suzuki CouplingAr-B(OH)₂4-Aryl-2-(1-aminobutyl)phenol
Heck ReactionR-CH=CH₂4-Vinyl-2-(1-aminobutyl)phenol
Sonogashira CouplingR-C≡CH4-Alkynyl-2-(1-aminobutyl)phenol

Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (SNAr) reactions typically involve the replacement of a leaving group on an aromatic ring by a nucleophile. The feasibility of such reactions is highly dependent on the electronic nature of the substituents on the ring. nih.gov For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the case of this compound, the leaving group is the bromine atom at the C4 position. The other substituents on the ring are the hydroxyl (-OH) group at C1 and the 1-aminobutyl group at C2. Both of these groups are generally considered electron-donating groups (EDGs) through resonance (for -OH) and induction (for the alkyl part of the aminobutyl group). Electron-donating groups increase the electron density on the aromatic ring, thereby destabilizing the negatively charged intermediate required for an SNAr mechanism. Consequently, direct nucleophilic displacement of the bromine atom in this compound is generally considered unfavorable under standard SNAr conditions. libretexts.org Aryl halides, in contrast to alkyl halides, are typically unreactive toward nucleophilic substitution unless specific activating groups are present. libretexts.org

Factor Influence on SNAr at C4-Br Rationale
Hydroxyl Group (-OH) DeactivatingElectron-donating via resonance, increasing electron density on the ring.
Aminobutyl Group DeactivatingThe alkyl portion is electron-donating via induction.
Lack of EWGs DeactivatingNo strong electron-withdrawing groups (like -NO₂) ortho or para to the bromine to stabilize the Meisenheimer intermediate. nih.gov

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional moiety that dictates a significant portion of the molecule's chemical behavior, distinct from that of aliphatic alcohols. libretexts.org

Acid-Base Properties and Deprotonation

Like other phenols, the hydroxyl group of this compound is weakly acidic. It can donate its proton to a base to form a negatively charged phenolate (B1203915) ion. The acidity of the phenolic proton is influenced by the other substituents on the aromatic ring.

Electron-withdrawing groups increase the acidity of the phenol by stabilizing the resulting phenolate anion through induction or resonance. The bromine atom at the para position exerts an electron-withdrawing inductive effect, which would be expected to slightly increase the acidity compared to unsubstituted phenol.

Electron-donating groups decrease acidity by destabilizing the phenolate anion. The 1-aminobutyl group at the ortho position has an electron-donating inductive effect, which would tend to decrease the acidity.

O-Alkylation and O-Acylation Reactions

Once deprotonated, the resulting phenolate ion is an effective nucleophile. The oxygen anion can readily participate in substitution reactions with electrophiles. libretexts.org

O-Alkylation: Reaction of the phenolate with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents results in the formation of an ether. This is a classic Williamson ether synthesis. The choice of solvent is important, with polar aprotic solvents like THF or DMF often being used. nih.gov

O-Acylation: The phenolate can also react with acylating agents such as acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form phenyl esters.

These reactions provide a pathway to modify the hydroxyl group, which can be used to protect it during other transformations or to synthesize derivatives with different properties.

Metal Coordination Chemistry via the Phenolate Moiety

The deprotonated phenolate form of this compound can act as a ligand, coordinating to metal ions to form stable complexes. The oxygen atom of the phenolate is a hard donor and readily binds to a variety of metal centers. Furthermore, the nitrogen atom of the aminobutyl group can also participate in coordination, allowing the molecule to function as a bidentate ligand, chelating to a metal ion through both the oxygen and nitrogen atoms. researchgate.net The formation of such chelate complexes is often thermodynamically favorable. This coordination behavior is characteristic of o-aminophenol systems and is utilized in the development of catalysts and metal-based materials.

Regioselectivity and Stereoselectivity in Subsequent Reactions of this compound

Subsequent reactions on the this compound molecule must take into account both regiochemical and stereochemical factors.

Regioselectivity refers to the preference for a reaction to occur at one position over another. study.com In electrophilic aromatic substitution reactions on this molecule, the positions of attack are directed by the existing substituents.

Substituent Directing Effect Predicted Positions of Attack
Hydroxyl (-OH) Activating, Ortho-, Para-directingC2, C4, C6
Aminobutyl Activating, Ortho-, Para-directingC1, C3, C5
Bromo (-Br) Deactivating, Ortho-, Para-directingC3, C5

The hydroxyl group is one of the most powerful activating, ortho-, para-directing groups. It will strongly direct incoming electrophiles to the C6 position (the C2 and C4 positions are already substituted). While the bromo and aminobutyl groups also have directing effects, the influence of the hydroxyl group is typically dominant, leading to a high degree of regioselectivity for substitution at the C6 position.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com The this compound molecule is chiral, with a stereocenter at the carbon atom of the butyl group that is attached to the aromatic ring (C1 of the butyl chain).

This existing stereocenter can influence the outcome of subsequent reactions in two primary ways:

Reactions at the Stereocenter: A reaction that occurs directly at the chiral center, such as an SN2 reaction at the C-N bond (after appropriate modification of the amino group), would likely proceed with a specific stereochemical outcome (e.g., inversion of configuration).

Diastereoselectivity: If a reaction creates a new stereocenter elsewhere in the molecule, the pre-existing chiral center can direct the formation of one diastereomer in preference to the other. The established stereochemistry can create a diastereomeric transition state with a lower energy, favoring the formation of the corresponding product. mdpi.com For instance, if the amino group were to be modified with a reagent that itself contains a chiral center, the reaction would involve two chiral entities, likely leading to a diastereoselective outcome.

Therefore, any synthesis or transformation involving this compound must account for its inherent chirality to control the stereochemical identity of the products.

Advanced Applications in Catalysis and Ligand Design

2-(1-Aminobutyl)-4-bromophenol as a Chiral Ligand Precursor

The utility of this compound as a foundational molecule, or precursor, for more complex chiral ligands is a central theme in its application in catalysis. Its inherent chirality and functional groups allow for straightforward modification to create a diverse library of ligands tailored for specific catalytic transformations.

The design of effective chiral ligands from aminophenol scaffolds, such as this compound, is guided by several key principles. The stereogenic center at the aminobutyl group is fundamental for inducing chirality in the catalytic process. The presence of both a Lewis basic amino group and a potentially acidic phenolic proton allows for the formation of bidentate ligands that can coordinate to a metal center, creating a well-defined and rigid chiral environment.

The electronic properties of the ligand can be fine-tuned through modifications. The bromine atom at the 4-position of the phenol (B47542) ring acts as an electron-withdrawing group, which can influence the electronic density at the metal center of a subsequent complex, thereby modulating its reactivity and selectivity. Further modifications of the amino and phenolic groups can alter the steric bulk and conformational flexibility of the ligand, which are critical factors in achieving high enantioselectivity.

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a suitable metal precursor. The aminophenol derivative can act as a bidentate N,O-ligand. For instance, deprotonation of the phenolic hydroxyl group allows it to coordinate to a metal ion as an anionic oxygen donor, while the nitrogen atom of the aminobutyl group serves as a neutral nitrogen donor.

These ligands can be complexed with a variety of transition metals, including but not limited to, copper, rhodium, iridium, and palladium, which are commonly employed in catalytic asymmetric reactions. The resulting metal complexes possess a chiral pocket around the active site, which is essential for differentiating between the enantiotopic faces of a prochiral substrate.

Role in Asymmetric Catalysis

Ligands derived from this compound have demonstrated considerable potential in mediating a range of asymmetric catalytic reactions, from carbon-carbon bond formations to reductions.

In the realm of enantioselective metal-catalyzed reactions, catalysts bearing ligands derived from this compound have shown promise. A notable application is in asymmetric hydrogenation, where a chiral metal complex facilitates the addition of hydrogen across a double bond, leading to the formation of a chiral product with high enantiomeric excess.

Furthermore, these catalysts are being explored for their utility in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. The defined chiral environment provided by the ligand is crucial for controlling the stereochemical outcome of these reactions.

Below is a table summarizing the performance of a hypothetical catalyst system derived from this compound in a representative asymmetric reaction.

EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1Acetophenone1Methanol2512>9992 (R)
21-Naphthyl methyl ketone1Methanol25189889 (R)
32,2-Dimethyl-3-pentanone2Toluene40248578 (S)

This data is illustrative and intended to represent the potential application of such catalysts.

Beyond metal catalysis, derivatives of this compound are also valuable in the field of organocatalysis. The secondary amine functionality can be utilized in enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. The inherent chirality of the aminobutyl group allows these derivatives to act as chiral organocatalysts, obviating the need for a metal.

These organocatalysts can promote a variety of transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations of aldehydes and ketones, with high levels of stereocontrol.

Structure-Activity Relationships and Chiral Recognition in Catalytic Performance

The relationship between the structure of a catalyst and its activity and selectivity is a cornerstone of catalyst design. For ligands derived from this compound, systematic modifications of the scaffold have provided insights into these structure-activity relationships.

For example, altering the substituent at the 4-position of the phenol ring from bromine to other electron-withdrawing or electron-donating groups can have a profound impact on the catalyst's performance. Similarly, increasing the steric bulk on the nitrogen atom can enhance enantioselectivity by creating a more constrained chiral pocket.

Chiral recognition, the ability of the chiral catalyst to selectively bind to one enantiomer of a racemic substrate or to one face of a prochiral substrate, is fundamental to asymmetric catalysis. The well-defined three-dimensional structure of metal complexes or organocatalysts based on this compound is directly responsible for this molecular recognition event, leading to the preferential formation of one enantiomer of the product.

Theoretical and Computational Investigations of 2 1 Aminobutyl 4 Bromophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, rooted in quantum mechanics, provide deep insights into the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. For a molecule like 2-(1-Aminobutyl)-4-bromophenol, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to chemical attack.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. researchgate.netaps.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. nih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including substituted phenols like this compound. researchgate.netnih.gov

DFT calculations can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a variety of electronic properties can be calculated. These include the distribution of atomic charges, the dipole moment, and the electrostatic potential map. The electrostatic potential map is particularly useful as it visually represents the electron-rich and electron-poor regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively. For this compound, the electron-rich regions would likely be concentrated around the oxygen and nitrogen atoms, as well as the aromatic ring, while the hydrogen atoms of the hydroxyl and amino groups would be electron-poor.

Furthermore, DFT is instrumental in calculating thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy. researchgate.net These values are crucial for predicting the stability of the molecule and the feasibility of reactions in which it participates.

A hypothetical table of DFT-calculated ground state properties for this compound is presented below.

PropertyCalculated ValueUnit
Total Energy-2345.6789Hartrees
Dipole Moment3.45Debye
Enthalpy of Formation-150.2kJ/mol
Gibbs Free Energy-120.5kJ/mol

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.compku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be located on the electron-rich phenol (B47542) ring and the heteroatoms (oxygen and nitrogen), indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, suggesting it can accept electrons in reactions with nucleophiles.

The energies of the HOMO and LUMO can be used to calculate several global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Below is an illustrative table of FMO properties for this compound, calculated using DFT.

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-0.45
HOMO-LUMO Gap5.44
Electronegativity (χ)3.17
Chemical Hardness (η)2.72
Global Electrophilicity Index (ω)1.85

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling of Conformation and Stereoisomerism

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.netnih.gov For a flexible molecule like this compound, which has a rotatable butyl group and is chiral, molecular modeling is essential for understanding its three-dimensional structure and the different spatial arrangements it can adopt.

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly within the aminobutyl side chain. Different rotational isomers, or conformers, will have different energies, and the molecule will predominantly exist in its lowest energy conformations. Molecular mechanics or quantum chemical methods can be used to perform a conformational search, systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Due to the presence of a chiral center at the carbon atom attached to the amino group and the phenol ring, this compound exists as a pair of enantiomers: (R)-2-(1-Aminobutyl)-4-bromophenol and (S)-2-(1-Aminobutyl)-4-bromophenol. While enantiomers have identical physical properties in an achiral environment, they can exhibit different interactions with other chiral molecules, such as biological receptors. Molecular modeling can be used to build three-dimensional models of both the (R) and (S) enantiomers and to study their distinct spatial arrangements. nih.gov

An illustrative table of the relative energies of different conformers of this compound is provided below.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
160°0.00
2180°1.25
3-60°0.85

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Studies of Reactions Involving this compound using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate and mechanism.

For reactions involving this compound, such as its synthesis or its subsequent chemical transformations, computational methods can provide a detailed, step-by-step picture of how the reaction proceeds. For instance, in a potential synthesis involving the amination of a precursor, calculations could be used to compare different possible pathways, determining which is energetically more favorable.

These mechanistic studies typically involve locating the transition state structures for each elementary step of the reaction. Once a transition state is found, its structure can be confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in the reaction kinetics.

By tracing the reaction pathway from the transition state down to the reactants and products (a process known as an Intrinsic Reaction Coordinate calculation), a complete energy profile for the reaction can be constructed. This provides valuable insights that can be used to optimize reaction conditions or to design more efficient synthetic routes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming the structure of a compound. nih.govnih.gov For this compound, computational prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly beneficial.

The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations, typically at the DFT level, can compute these frequencies, which can then be compared to an experimental IR spectrum to aid in the assignment of the observed absorption bands. nih.gov

NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts of ¹H and ¹³C nuclei with good accuracy. researchgate.net These predicted shifts can be used to assign the signals in an experimental NMR spectrum and to confirm the connectivity of the atoms in the molecule.

The electronic transitions that give rise to a UV-Vis spectrum can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown in the table below.

Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (O-H stretch)3450 cm⁻¹3465 cm⁻¹
¹H NMR Chemical Shift (aromatic H)7.2 ppm7.3 ppm
¹³C NMR Chemical Shift (C-OH)155.0 ppm156.2 ppm
UV-Vis λ_max280 nm285 nm

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Applications Beyond Traditional Asymmetric Synthesis

While chiral aminophenols are recognized for their role in asymmetric synthesis, there is a vast, underexplored landscape of other potential catalytic applications. researchgate.net Aminophenol-based ligands have already demonstrated their versatility in areas such as homogeneous catalysis and small molecule activation. derpharmachemica.com Future research could delve into the use of 2-(1-aminobutyl)-4-bromophenol and its derivatives as ligands for transition metal complexes in a wider array of catalytic transformations. derpharmachemica.com This includes exploring their potential in C-C and C-N bond-forming reactions, which are fundamental processes in organic chemistry. researchgate.netderpharmachemica.com The redox-active nature of the o-aminophenol backbone suggests that these compounds could be effective in developing novel oxidation-reduction catalysts. derpharmachemica.com Furthermore, the application of these compounds in environmentally significant processes like carbon dioxide reduction or hydrogen evolution presents an exciting avenue for future investigation. derpharmachemica.com

Integration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new reactivity. The integration of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound will be instrumental in this regard. Process Analytical Technology (PAT), particularly online infrared (IR) spectroscopy, can provide real-time data on reaction profiles, enabling a more thorough understanding of the chemical transformations as they occur. researchgate.net Techniques like Raman spectroscopy are also powerful for monitoring the kinetics of reactions such as imine formation, a common step in the synthesis of related compounds. researchgate.netresearchgate.net For chiral systems, advanced methods like time-resolved electron paramagnetic resonance (TREPR) can be used to directly observe and characterize transient radical intermediates, offering unprecedented insight into reaction mechanisms. chinesechemsoc.org The application of these in-situ monitoring techniques will facilitate the development of more robust and efficient processes for the synthesis and application of this compound and its derivatives. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. In the context of this compound, Density Functional Theory (DFT) calculations can be employed to predict the reactivity and properties of the molecule and its derivatives. physchemres.orgacs.org These computational studies can guide the design of new catalysts and experiments, saving time and resources. osti.gov For example, DFT can help in understanding the electronic structure and steric factors that influence the stereochemical outcome of asymmetric reactions. beilstein-institut.de Experimental validation of these computational predictions is then crucial to refine the models and deepen the understanding of the system. acs.org This iterative cycle of computational prediction and experimental verification will be a key driver of innovation in the study of aminophenol derivatives, leading to the development of more effective catalysts and synthetic methodologies. osti.govresearchgate.net

Investigation of Derivatives with Enhanced Stereochemical Control or Reactivity

The precise control of stereochemistry is a central goal in modern organic synthesis. beilstein-institut.de Future research will undoubtedly focus on the design and synthesis of derivatives of this compound with enhanced stereochemical control and reactivity. This can be achieved by systematically modifying the structure of the parent compound. For instance, introducing bulky substituents could enhance facial selectivity in asymmetric reactions. beilstein-institut.de The electronic properties of the aromatic ring can also be tuned by introducing electron-donating or electron-withdrawing groups to modulate the reactivity of the aminophenol. dokumen.pub The development of derivatives that can act as bifunctional catalysts, capable of activating both the electrophile and the nucleophile, is another promising direction. rsc.org By exploring a diverse range of structural modifications, researchers can create a library of aminophenol derivatives with tailored properties, expanding their utility in asymmetric catalysis and other areas of chemical synthesis. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-Aminobutyl)-4-bromophenol, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Utilize a Schiff base formation approach. React 4-bromophenol with an appropriate aldehyde (e.g., butyraldehyde) under acidic conditions to form the imine intermediate. Subsequent reduction with NaBH₄ or catalytic hydrogenation yields the amine .
  • Route 2 : Optimize regioselective bromination of phenolic precursors using HBr and DMSO as a solvent. Note that steric hindrance from substituents (e.g., adamantyl groups) can influence bromination efficiency .
  • Key Parameters : Reaction temperature (70–100°C), solvent choice (ethanol or methanol), and catalysts (e.g., methanesulfonic acid for adamantylation) significantly affect yields (>90% achievable under optimized conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Essential Methods :

  • FTIR : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Br stretch at ~600 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic protons near δ 7.0–7.5 ppm, amine protons at δ 1.5–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., hydrogen bonding in phenolic derivatives) .

Q. What preliminary biological screening methods are used to assess the bioactivity of this compound?

  • Approaches :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via disk diffusion or microdilution methods .
  • Enzyme Inhibition Studies : Evaluate interactions with targets like kinases or oxidoreductases using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HeLa) to gauge potential anticancer activity .

Advanced Research Questions

Q. How can metal complexes of this compound be designed for catalytic or material science applications?

  • Coordination Chemistry :

  • Synthesize Schiff base ligands by condensing the compound with pyridine- or thiol-containing aldehydes. These ligands can coordinate to Zn(II) or Cd(II), forming tetrahedral or octahedral geometries with mixed N/S/O donor sites .
  • Characterization : Use molar conductivity (1:1 electrolyte behavior in acetonitrile) and electronic spectra (d-d transitions) to infer coordination geometry .
  • Applications : Test catalytic activity in oxidation reactions or luminescence properties for sensor development .

Q. What environmental degradation pathways exist for this compound, and how do mixed substrates influence biodegradation?

  • Biodegradation Studies :

  • Co-metabolism : Use Arthrobacter chlorophenolicus A6 to degrade 4-bromophenol derivatives in mixed-pollutant systems. Monitor degradation via HPLC or UPLC-Q-tof/MS to identify intermediates like 4-bromocatechol .
  • Toxic Byproducts : Assess redox cycling of brominated metabolites (e.g., 1,4-benzoquinone) using glutathione conjugation assays to evaluate oxidative stress potential .

Q. How can computational methods predict the reactivity and toxicity of this compound?

  • In Silico Strategies :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict sites susceptible to bromination or oxidation .
  • Molecular Docking : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) to infer metabolic pathways .
  • Toxicogenomics : Analyze transcriptomic/proteomic responses in liver models (e.g., HepG2 cells) exposed to brominated phenols to identify biomarkers of hepatotoxicity .

Data Contradictions and Validation

  • Synthetic Yield Discrepancies : Some reports achieve >90% yields using methanesulfonic acid catalysis , while others note lower yields (~60%) with HBr/DMSO systems due to competing side reactions . Validate protocols via controlled reproducibility studies.
  • Bromination Selectivity : Steric effects from bulky substituents (e.g., adamantyl) may favor para-bromination, but electronic factors can shift selectivity to ortho positions . Use substituent-directed strategies to optimize regiochemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.